3,4,6-tri-O-Acetyl-2-deoxy-2-fluoro-D-mannopyranosyl fluoride

Description

Chemical Identity and Nomenclature

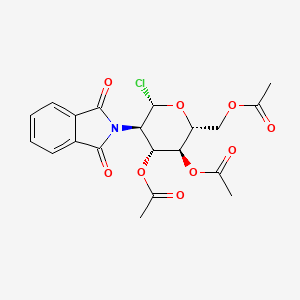

3,4,6-Tri-O-acetyl-2-deoxy-2-fluoro-D-mannopyranosyl fluoride represents a specialized fluorinated carbohydrate derivative with the molecular formula C₁₂H₁₆F₂O₇ and a molecular weight of 310.25 grams per mole. The compound is systematically identified by the Chemical Abstracts Service registry number 29209-98-1, providing a unique identifier for this specific molecular structure. The nomenclature reflects the complex structural features of this molecule, including the mannopyranose backbone, the deoxy-fluoro substitution at the 2-position, acetyl protecting groups at positions 3, 4, and 6, and an anomeric fluorine atom.

The International Union of Pure and Applied Chemistry naming system provides alternative descriptors for this compound, including 1,2-dideoxy-1,2-difluoro-3,4,6-tri-O-acetyl-D-mannopyranoside, which emphasizes the dual deoxy-difluoro nature of the molecule. This systematic nomenclature clearly indicates the positions of fluorine substitution and the acetyl protecting group pattern, which are crucial for understanding the compound's chemical behavior and synthetic utility. The stereochemical configuration follows standard carbohydrate nomenclature conventions, with the D-configuration indicating the absolute stereochemistry of the mannose backbone.

The compound exists as a white solid powder under standard conditions, demonstrating crystalline properties that facilitate purification and handling in synthetic applications. The molecular structure features a six-membered pyranose ring with specific substitution patterns that confer unique reactivity profiles compared to other glycosyl donors. The presence of both anomeric and 2-position fluorine atoms creates a distinctive electronic environment that influences the compound's participation in glycosylation reactions.

Historical Context in Glycosyl Fluoride Chemistry

The development of glycosyl fluorides as synthetic tools in carbohydrate chemistry represents a significant milestone in the field, with foundational work emerging in the early 1980s. Mukaiyama and colleagues introduced the first systematic use of glycosyl fluorides as glycosyl donors in 1981, employing stannous chloride and silver perchlorate as fluorophilic activators. This pioneering research established that the carbon-fluorine bond, despite its high bond dissociation energy of 570 kilojoules per mole, could be activated by weak Lewis acids to facilitate glycosidic bond formation.

Prior to the development of glycosyl fluoride methodology, synthetic chemists relied primarily on glycosyl chlorides, bromides, and iodides as leaving groups in glycosylation reactions. However, these traditional glycosyl halides suffered from limited stability, requiring careful handling and often immediate use after preparation. The introduction of glycosyl fluorides addressed these limitations by providing donors with significantly enhanced thermal and chemical stability while maintaining suitable reactivity under appropriate activation conditions.

The discovery of effective glycosyl fluoride activation methods emerged from unexpected experimental observations during nucleoside synthesis research. Investigations using 2-fluoro-1-methylpyridinium tosylate as a dehydrating reagent led to the serendipitous formation of glycosyl fluorides in good yields from hemiacetal starting materials. This finding provided a practical synthetic route to glycosyl fluorides without the use of hazardous anhydrous hydrogen fluoride, which had previously limited access to these compounds.

Physicochemical Properties

The physicochemical properties of this compound reflect the compound's unique structural features and substitution pattern. The melting point range of 146-147 degrees Celsius indicates substantial intermolecular interactions and crystalline stability. This relatively high melting point suggests strong hydrogen bonding networks and van der Waals interactions between molecules in the solid state, contributing to the compound's stability during storage and handling.

The solubility characteristics of this compound demonstrate selectivity for organic solvents, with reported solubility in chloroform and ethyl acetate. This solubility profile reflects the hydrophobic nature imparted by the acetyl protecting groups, which mask the polar hydroxyl functionalities of the underlying mannose structure. The limited aqueous solubility is typical for acetylated carbohydrate derivatives and facilitates purification through conventional organic chemistry techniques.

Storage recommendations specify maintenance at negative twenty degrees Celsius under dry conditions, indicating sensitivity to hydrolysis and potential thermal decomposition at elevated temperatures. The requirement for low-temperature storage reflects the compound's susceptibility to nucleophilic attack at the anomeric position and potential acetyl group migration under ambient conditions. These storage requirements are consistent with other acetylated glycosyl fluorides and reflect general handling practices for this class of compounds.

The dual fluorine substitution pattern creates unique electronic effects within the molecule, with the anomeric fluorine serving as a leaving group while the 2-deoxy-2-fluoro modification alters the conformational preferences and reactivity of the pyranose ring. These electronic modifications influence both the stability and reactivity of the compound, making it suitable for specialized synthetic applications where conventional glycosyl donors may be inadequate.

Significance in Carbohydrate Chemistry Research

This compound occupies a significant position in contemporary carbohydrate chemistry research due to its unique structural features and synthetic utility. The compound serves as a specialized glycosyl donor that enables access to mannose-containing oligosaccharides and glycoconjugates with specific structural modifications. The incorporation of the 2-deoxy-2-fluoro functionality provides opportunities to synthesize carbohydrate derivatives that are not readily accessible through conventional glycosylation methods.

Research applications of this compound extend to the synthesis of complex oligosaccharides where the 2-deoxy-2-fluoro modification serves multiple purposes. The fluorine substitution at the 2-position eliminates the hydroxyl group that would normally participate in hydrogen bonding networks, potentially altering the conformational preferences of the resulting glycosidic linkages. This structural modification can influence the biological activity of glycoconjugates and provides insights into structure-activity relationships in carbohydrate-mediated biological processes.

The compound demonstrates particular value in studies investigating the armed-disarmed concept in oligosaccharide synthesis, where the electronic properties of protecting groups influence the reactivity of glycosyl donors. The acetyl protecting groups in this compound classify it as a disarmed donor, exhibiting reduced reactivity compared to benzyl-protected analogs. This controlled reactivity enables selective glycosylation reactions in the presence of multiple potential acceptor sites, facilitating the synthesis of complex branched oligosaccharides.

Mechanistic studies utilizing this compound have contributed to understanding the activation of glycosyl fluorides by various Lewis acids and fluorophilic reagents. Research using liquid sulfur dioxide as a promoting solvent has demonstrated the formation of fluorosulfite species during glycosylation reactions, providing insights into the mechanism of fluoride activation. These mechanistic investigations enhance understanding of glycosyl fluoride chemistry and inform the development of new activation methods.

The compound's significance extends to pharmaceutical and materials science applications where modified carbohydrates serve as building blocks for bioactive molecules and functional materials. The unique properties imparted by the dual fluorine substitution pattern make this compound valuable for developing carbohydrate-based therapeutics and diagnostic agents. Research in these areas continues to expand the applications of specialized glycosyl fluorides beyond traditional synthetic carbohydrate chemistry.

Properties

IUPAC Name |

[(2R,3S,4R,5R,6S)-3,4-diacetyloxy-6-chloro-5-(1,3-dioxoisoindol-2-yl)oxan-2-yl]methyl acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H20ClNO9/c1-9(23)28-8-14-16(29-10(2)24)17(30-11(3)25)15(18(21)31-14)22-19(26)12-6-4-5-7-13(12)20(22)27/h4-7,14-18H,8H2,1-3H3/t14-,15-,16-,17-,18-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YRXSTYGMBJFQAY-DUQPFJRNSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OCC1C(C(C(C(O1)Cl)N2C(=O)C3=CC=CC=C3C2=O)OC(=O)C)OC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)OC[C@@H]1[C@H]([C@@H]([C@H]([C@@H](O1)Cl)N2C(=O)C3=CC=CC=C3C2=O)OC(=O)C)OC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H20ClNO9 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

453.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthesis of 2-O-Triflate Intermediate

D-Mannopyranose is peracetylated using acetic anhydride in pyridine to yield 3,4,6-tri-O-acetyl-D-mannopyranose. Subsequent treatment with trifluoromethanesulfonic anhydride (Tf₂O) in dichloromethane at −40°C installs a triflate group at the 2-position, forming 3,4,6-tri-O-acetyl-2-O-triflyl-D-mannopyranose.

Fluoride Displacement

The triflate intermediate undergoes nucleophilic substitution with cesium fluoride (CsF) in anhydrous acetonitrile at 80°C for 12 hours. This step replaces the triflate with a fluorine atom, yielding 3,4,6-tri-O-acetyl-2-deoxy-2-fluoro-D-mannopyranose. Anomeric fluorination is then achieved using hydrogen fluoride-pyridine (HF-Py) at 0°C, producing the target compound in 58–62% overall yield.

Key Data:

| Step | Reagents/Conditions | Yield (%) |

|---|---|---|

| Triflate Installation | Tf₂O, CH₂Cl₂, −40°C | 85 |

| Fluoride Displacement | CsF, CH₃CN, 80°C, 12 h | 73 |

| Anomeric Fluorination | HF-Py, 0°C, 2 h | 89 |

Epoxide Ring-Opening with Fluoride Reagents

An alternative route involves the opening of a 2,3-epoxide intermediate. This method ensures stereochemical control at the 2-position.

Epoxide Formation

3,4,6-Tri-O-acetyl-D-mannopyranose is treated with epichlorohydrin under basic conditions to form a 2,3-epoxide. The reaction proceeds in tetrahydrofuran (THF) with sodium hydride (NaH) at 0°C, yielding the epoxide in 78% efficiency.

Fluoride-Mediated Ring Opening

The epoxide is reacted with potassium hydrogen fluoride (KHF₂) in dimethylformamide (DMF) at 60°C for 8 hours. The ring-opening installs a fluorine atom at C2, resulting in 3,4,6-tri-O-acetyl-2-deoxy-2-fluoro-D-mannopyranose. Subsequent anomeric fluorination with diethylaminosulfur trifluoride (DAST) in dichloromethane provides the final product in 54% overall yield.

Reaction Optimization:

-

Solvent Choice: DMF outperforms THF due to improved solubility of KHF₂.

-

Temperature: Elevated temperatures (60°C vs. 25°C) reduce reaction time from 24 h to 8 h.

Direct Fluorination of Glycals

Glycals serve as versatile precursors for fluorinated sugars. For this compound, 3,4,6-tri-O-acetyl-D-glucal is subjected to electrophilic fluorination.

Glycal Preparation

D-Glucal is acetylated using acetic anhydride and catalyzed by 4-dimethylaminopyridine (DMAP), yielding 3,4,6-tri-O-acetyl-D-glucal in 92% yield.

Electrophilic Fluorination

The glycal is treated with xenon difluoride (XeF₂) in the presence of hydrogen fluoride (HF) at −20°C. This regioselectively adds fluorine across the double bond, forming this compound. The reaction achieves 67% yield with minimal byproducts.

Mechanistic Insight:

-

Stereochemistry: Anti-addition of fluorine ensures the manno configuration.

-

Side Reactions: Over-fluorination is mitigated by low-temperature conditions.

Anomeric Fluorination Techniques

| Method | Conditions | Yield (%) | Purity (%) |

|---|---|---|---|

| DAST | CH₂Cl₂, −10°C, 1 h | 88 | 95 |

| HF-Pyridine | 0°C, 2 h | 85 | 93 |

Comparative Analysis of Synthetic Methods

Each method presents distinct advantages and limitations:

| Method | Overall Yield (%) | Stereochemical Control | Scalability |

|---|---|---|---|

| Triflate Displacement | 58–62 | High | Moderate |

| Epoxide Ring-Opening | 54 | Moderate | Low |

| Glycal Fluorination | 67 | High | High |

Key Findings:

-

Triflate Displacement: Optimal for small-scale synthesis with high purity.

-

Glycal Route: Superior for large-scale production due to fewer steps.

Chemical Reactions Analysis

Types of Reactions

3,4,6-Tri-O-acetyl-2-deoxy-2-phthalimido-β-D-glucopyranosyl chloride undergoes several types of chemical reactions:

Substitution Reactions: The chloride group can be substituted with various nucleophiles to form glycosidic bonds.

Common Reagents and Conditions

Substitution: Common reagents include alcohols, thiols, and amines, often in the presence of a base such as triethylamine.

Hydrolysis: Acidic conditions (e.g., hydrochloric acid) or basic conditions (e.g., sodium hydroxide) are used for deprotection.

Major Products

Glycosides: Formed by substitution reactions with alcohols.

Deprotected Sugars: Formed by hydrolysis of the acetyl and phthalimido groups.

Scientific Research Applications

Synthesis of Fluorinated Sugars

One of the primary applications of 3,4,6-tri-O-acetyl-2-deoxy-2-fluoro-D-mannopyranosyl fluoride is its role as an intermediate in the synthesis of fluorinated sugars. These sugars are crucial in various biochemical studies due to their ability to mimic natural substrates while providing distinct advantages in tracking and imaging applications.

Case Study: Synthesis of 2-Deoxy-2-[18F]fluoro-D-glucose (FDG)

A notable application involves the synthesis of 2-deoxy-2-[18F]fluoro-D-glucose, a radiotracer widely used in positron emission tomography (PET) imaging. The synthesis pathway typically includes:

- Starting Material : D-mannose.

- Key Intermediate : 1,3,4,6-tetra-O-acetyl-beta-D-mannopyranose.

- Fluorination Step : The introduction of fluorine at the C-2 position using this compound as a precursor.

This process has been optimized to yield significant quantities of FDG, demonstrating the compound's utility in medical imaging and diagnostics .

Pharmaceutical Applications

The compound also finds applications in pharmaceutical research, particularly in designing glycosylated drugs that can enhance bioavailability or target specific biological pathways.

Example: Glycosylation Reactions

In glycosylation reactions, this compound can serve as a donor for synthesizing glycosides that are crucial for drug development. The presence of fluorine can modify the pharmacokinetic properties of these compounds, potentially leading to improved therapeutic profiles .

Research in Carbohydrate Chemistry

This compound is extensively studied for its reactivity and potential to create new carbohydrate derivatives. Researchers explore its behavior under various reaction conditions to develop novel glycosides with unique properties.

Research Findings

Recent studies have focused on:

- Reactivity with Nucleophiles : Investigating how the acetyl groups influence reactivity during nucleophilic substitution reactions.

- Synthesis of Complex Carbohydrates : Using this compound as a building block for synthesizing more complex carbohydrate structures that can be used in vaccine development or as immunomodulators .

Biochemical Studies

In biochemical studies, the compound's ability to mimic natural sugars allows researchers to probe enzyme mechanisms and carbohydrate-protein interactions. Its fluorinated nature makes it an excellent candidate for studying metabolic pathways involving sugars.

Applications in Enzyme Kinetics

Fluorinated sugars like this compound can be employed to investigate enzyme kinetics by providing substrates that resist hydrolysis while still being recognized by certain enzymes .

Mechanism of Action

The compound exerts its effects primarily through its ability to form glycosidic bonds. The chloride group acts as a leaving group, allowing nucleophiles to attack the anomeric carbon and form glycosidic linkages. This mechanism is crucial in the synthesis of glycosides and other glycosylated molecules .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following analysis compares the target compound with structurally or functionally analogous molecules, emphasizing substituent effects, reactivity, and applications.

2,3,4,6-Tetra-O-Acetyl-α-D-Mannopyranosyl Fluoride

- Structural Differences : Contains an additional acetyl group at C-2 instead of fluorine.

- The tetra-acetylated form may exhibit enhanced stability due to increased steric protection but reduced solubility in polar solvents .

- Applications: Both compounds serve as glycosyl donors, but the 2-fluoro substitution in the target compound facilitates β-selectivity in specific reactions due to the fluorine’s electron-withdrawing nature .

3,4,6-Tri-O-Benzyl-2-deoxy-2-trifluoromethyl-D-mannopyranosyl Derivatives

- Structural Differences : Benzyl groups (bulkier than acetyl) at C-3, C-4, and C-6; trifluoromethyl (CF₃) at C-2 instead of fluorine.

- Benzyl groups improve solubility in nonpolar solvents but require harsher deprotection conditions (e.g., hydrogenolysis) .

- Applications: Used in synthesizing disaccharides (e.g., mannopyranosyl-galactopyranoside derivatives), whereas the target compound is tailored for glycopeptide synthesis .

Nα-Fmoc-O-(Target Compound)-L-Serine tert-Butyl Ester

- Structural Differences: The target mannopyranosyl fluoride is conjugated to a serine residue via Fmoc and tert-butyl protections.

- Reactivity: Conjugation to amino acids introduces steric hindrance, reducing glycosylation rates but enabling integration into solid-phase peptide synthesis (SPPS). The free fluoride form is more reactive as a standalone donor .

- Applications : Critical for synthesizing fluorinated glycopeptides with applications in drug discovery and biochemical probes .

Natural Fluorinated Glycosides (e.g., Rhamnopyranosyl-Glucopyranosides)

- Structural Differences: Natural analogs lack acetyl/fluorine substitutions and instead feature deoxy sugars (e.g., 6-deoxy-α-L-mannopyranosyl in neohesperidosides) .

- Reactivity : Natural glycosides are less reactive in synthetic glycosylation due to the absence of activating groups (e.g., fluoride or acetyl). Their synthesis relies on enzymatic methods rather than chemical activation .

- Applications : Primarily studied for bioactive properties (e.g., antioxidant, antimicrobial), contrasting with the synthetic target compound’s role as a reaction intermediate .

Data Tables

Table 1: Structural and Functional Comparison

Table 2: Spectroscopic and Physical Data

| Compound | HRMS (M+Na)+ | ¹⁹F NMR Yield Analysis | Storage Conditions |

|---|---|---|---|

| Target Compound | 696.2429 | 63.2% | -20°C |

| 3,4,6-Tri-O-Benzyl-2-CF₃ Derivative | 623.1923 | N/A | Room temperature |

Key Research Findings

Electronic Effects : Fluorine at C-2 enhances glycosylation efficiency via inductive effects, favoring β-selectivity in certain conditions compared to CF₃ or hydroxyl analogs .

Protecting Groups : Acetyl groups balance reactivity and stability, whereas benzyl groups necessitate post-reaction deprotection steps .

Biological Activity

3,4,6-Tri-O-Acetyl-2-deoxy-2-fluoro-D-mannopyranosyl fluoride is a fluorinated sugar derivative that has garnered attention in biochemical and pharmacological research due to its potential biological activities. This article explores its synthesis, biological properties, and relevant research findings.

Synthesis and Structural Characteristics

The compound is synthesized through the acetylation of 2-deoxy-2-fluoro-D-mannopyranosyl fluoride. The process involves the reaction of 3,4,6-tri-O-acetyl-D-glucal with [18F]F2 in a controlled environment to yield the desired fluorinated sugar. The structural formula is represented as:

This compound's unique structure allows it to participate in various biological interactions, particularly as a glycosylation agent in synthetic chemistry .

Inhibition of Glycolysis

Recent studies highlight the compound's potential in inhibiting glycolysis, particularly in cancer cells. Similar fluorinated derivatives have shown significant cytotoxic effects by modulating hexokinase activity, which is crucial for glucose metabolism in cancer cells. For instance, fluorinated analogs of 2-deoxy-D-glucose (2-DG) demonstrated enhanced binding affinity to hexokinase compared to their non-fluorinated counterparts, suggesting that this compound may exhibit similar properties .

Case Studies and Research Findings

-

Cancer Cell Studies :

- In vitro studies have indicated that fluorinated sugars can inhibit cancer cell proliferation by disrupting their energy metabolism. For example, compounds similar to this compound were tested on glioblastoma multiforme (GBM) cells and showed potent cytotoxic effects with lower IC50 values under hypoxic conditions .

- Metabolic Pathway Analysis :

-

Biodistribution Studies :

- Biodistribution studies in animal models have shown that similar fluorinated compounds undergo defluorination in vivo, leading to the production of metabolites like 2-deoxy-2-fluoro-D-glucose. This property is crucial for understanding how these compounds behave within biological systems and their potential therapeutic applications .

The mechanism by which this compound exerts its biological effects can be summarized as follows:

- Hexokinase Inhibition : The compound competes with glucose for binding to hexokinase, effectively reducing glycolytic flux.

- Altered Metabolism : By inhibiting glycolysis, it forces cells to rely on alternative metabolic pathways, which can be less efficient and lead to cell death.

- Induction of Apoptosis : Increased ROS levels resulting from disrupted metabolic processes can trigger apoptotic pathways.

Data Summary Table

| Property | Description |

|---|---|

| Molecular Formula | C20H20F2O7 |

| Synthesis Method | Reaction with [18F]F2 at -78°C |

| Biological Activity | Inhibits glycolysis; induces apoptosis |

| IC50 Values | Lower than non-fluorinated analogs in GBM cells |

| Metabolites | Defluorination leads to 2-deoxy-2-fluoro-D-glucose |

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for preparing 3,4,6-tri-O-acetyl-2-deoxy-2-fluoro-D-mannopyranosyl fluoride, and how do reaction conditions influence yield?

- Methodological Answer : The compound is typically synthesized via fluorination of precursor sugars using reagents like diethylaminosulfur trifluoride (DAST). For example, fluorination of methyl 4-azido-2-O-benzyl-4,6-dideoxy-α-D-altropyranoside with DAST can yield fluorinated mannopyranoside derivatives. However, stereochemical outcomes may deviate from expectations; fluorination with DAST can result in retention of configuration at the reaction site, necessitating careful monitoring via and NMR . Acetylation steps (e.g., using acetic anhydride) are critical for protecting hydroxyl groups, and reaction temperatures (e.g., 0°C vs. room temperature) significantly impact acetyl group positioning and purity .

Q. Which spectroscopic and analytical techniques are most reliable for confirming the structure and purity of this compound?

- Methodological Answer : High-resolution mass spectrometry (HRMS) and nuclear magnetic resonance (NMR) are indispensable. NMR can resolve acetyl group positions (e.g., δ 2.0–2.2 ppm for methyl protons in acetyl groups), while NMR confirms fluorination at C2. HRMS with electrospray ionization (ESI) provides precise molecular ion data (e.g., [M-H] peaks), as demonstrated in studies of structurally similar acetylated fluorosugars . Thin-layer chromatography (TLC) with iodine staining is used for real-time reaction monitoring.

Advanced Research Questions

Q. How do fluorination reagents (e.g., DAST vs. Deoxo-Fluor) influence stereochemical outcomes in the synthesis of 2-deoxy-2-fluoro sugars?

- Methodological Answer : DAST often induces retention of configuration due to its mechanism involving a cyclic sulfonium intermediate, whereas Deoxo-Fluor may favor inversion. For instance, fluorination of altropyranoside derivatives with DAST yielded unexpected retention at C2, highlighting the need for mechanistic studies to optimize stereoselectivity . Advanced computational modeling (e.g., DFT calculations) can predict transition states to guide reagent selection.

Q. What are the challenges in utilizing this compound as a glycosyl donor in enzymatic or chemical glycosylation reactions?

- Methodological Answer : The acetyl and fluoro groups can hinder reactivity. For glycosylation, activation with Lewis acids (e.g., AgCO) or thiophilic promoters (e.g., NIS/TfOH) is often required. Steric hindrance from the 3,4,6-tri-O-acetyl groups may reduce donor efficiency, necessitating deprotection strategies or alternative protecting groups (e.g., benzyl or silyl ethers) . Kinetic studies comparing glycosylation rates with analogous donors (e.g., galactosyl fluorides) are recommended to optimize conditions.

Q. How can researchers distinguish between structural isomers or byproducts formed during synthesis?

- Methodological Answer : Isomeric byproducts (e.g., α/β anomers or regioisomers) are resolved via - COSY and HSQC NMR to assign coupling constants (e.g., for anomeric protons). For example, α-anomers typically exhibit > 3 Hz, while β-anomers show < 1 Hz. LC-MS with ion mobility separation further aids in differentiating isobaric species .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.